3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride
Overview
Description
3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16N2O4S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring through a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride typically involves the reaction of 4-methylpiperazine with benzoic acid derivatives under specific conditions. One common method includes the sulfonylation of benzoic acid with 4-methylpiperazine in the presence of a suitable sulfonylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it can modulate signaling pathways and cellular processes by interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride is unique due to its specific structural features, such as the presence of both a sulfonyl group and a piperazine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.ClH/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16;/h2-4,9H,5-8H2,1H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZGWMYJPUILLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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